molecular formula C19H24FN3O4S B4404057 N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4404057
M. Wt: 409.5 g/mol
InChI Key: CGHUTTPUAUNLME-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom, a piperidinylsulfonyl group, and an isoxazolyl moiety with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the piperidinylsulfonyl group, and the final coupling with the benzamide core. Common reagents used in these reactions include tert-butyl hydroperoxide, piperidine, and various fluorinating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-3-isoxazolyl)-5-ethyl-3-thiophenecarboxamide
  • N-(5-tert-butyl-3-isoxazolyl)-1-ethyl-1H-pyrazole-4-sulfonamide
  • N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom and the piperidinylsulfonyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S/c1-19(2,3)16-12-17(22-27-16)21-18(24)13-7-8-14(20)15(11-13)28(25,26)23-9-5-4-6-10-23/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUTTPUAUNLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
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N-(5-tert-butyl-1,2-oxazol-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

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